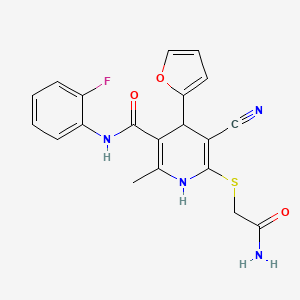

![molecular formula C18H16N6O3 B2627222 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034504-42-0](/img/structure/B2627222.png)

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

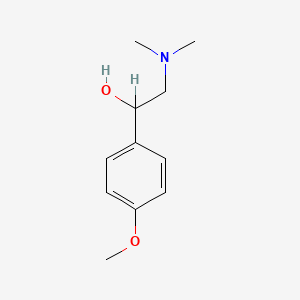

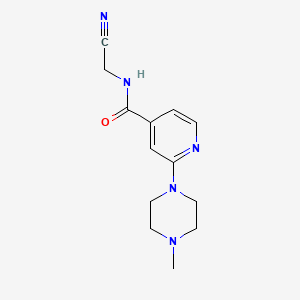

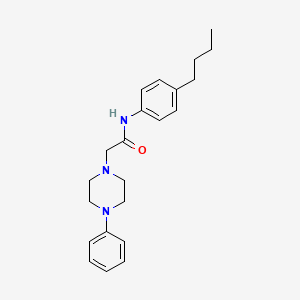

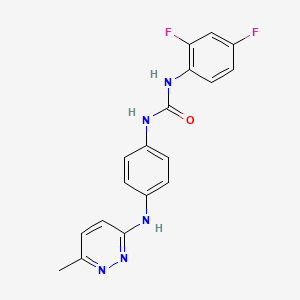

This compound is a complex organic molecule that contains several heterocyclic rings, including a pyrido[2,3-d]pyrimidin-3(4H)-yl ring and an imidazo[1,2-a]pyridine ring. These types of structures are often found in bioactive compounds, including drugs and natural products .

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions that build the heterocyclic rings and attach various functional groups . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves multiple ring structures and functional groups. These may include amide, carboxamide, and possibly others. The exact structure would need to be confirmed by techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the amide and carboxamide groups might be involved in acid-base reactions, and the heterocyclic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures and polar functional groups might suggest that it has a relatively high molecular weight and is capable of forming hydrogen bonds .Scientific Research Applications

Heterocyclic Compound Synthesis

The compound N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide and its derivatives have been a focal point in the synthesis of various heterocyclic compounds. Studies have shown their versatility in forming pyrido and pyrimidine derivatives, contributing significantly to heterocyclic chemistry. These compounds are synthesized through intricate reactions involving ethyl carboxylates, aminopyridines, and various other reactants, leading to the formation of novel compounds with potential applications in scientific research (Abignente et al., 1982), (Bakhite et al., 2005), (Youssef et al., 2012).

Synthesis and Antimicrobial Activity

Moreover, these compounds have been noted for their antimicrobial properties, especially against bacteria like Staphylococcus aureus, indicating their potential in developing new antibacterial agents (Kostenko et al., 2008). Such findings are crucial for pharmaceutical research, where the demand for new and effective antibacterial compounds is incessant.

Structural and Pharmaceutical Applications

The structural versatility of these compounds allows for the synthesis of tricyclic and linearly fused N-aryl pyrimidones, showcasing their role in creating diverse molecular architectures with possible pharmaceutical applications (Friary et al., 1993). These findings highlight the compound's importance in medicinal chemistry, where new structures often lead to the discovery of drugs with novel mechanisms of action.

Role in Antitubercular Activity

Additionally, derivatives of these compounds have shown promise in the fight against tuberculosis, a global health concern. The potent anti-tuberculosis activity, particularly against multi- and extensive drug-resistant strains, underlines the potential of these compounds in addressing drug resistance, a growing issue in tuberculosis treatment (Moraski et al., 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been known to exhibit various biological activities, including anti-tumor, antibacterial, antifungal, and anti-proliferative cdk2 inhibitor activities .

Mode of Action

Related compounds, such as pyrido[2,3-d]pyrimidines, have been reported to inhibit toxoplasma gondii (tg) and pneumocystis carinii (pc) of tumor cell lines in culture . The activity is attributed to the inhibition of dihydrofolate reductase (DHFR) .

Biochemical Pathways

Related compounds, such as pyrido[2,3-d]pyrimidines, have been known to inhibit mtor kinase , which plays a crucial role in regulating cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription.

Result of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been known to exhibit cytotoxic activities .

properties

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O3/c1-11-14(23-9-3-2-6-13(23)21-11)16(25)20-8-10-24-17(26)12-5-4-7-19-15(12)22-18(24)27/h2-7,9H,8,10H2,1H3,(H,20,25)(H,19,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDJIJBLXNCIIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2627140.png)

![N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2627145.png)

![4-fluoro-N-[(E)-(2-fluorophenyl)methylidene]-3-methylaniline](/img/structure/B2627149.png)

![N-[(5-Cyanothiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2627151.png)

![Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2627152.png)

![6-phenethyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2627157.png)

![1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B2627158.png)

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol](/img/structure/B2627162.png)